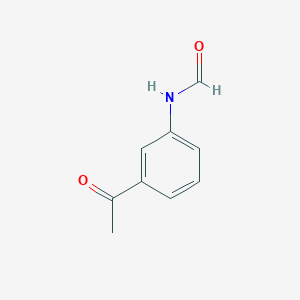

N-(3-acetylphenyl)formamide

Overview

Description

N-(3-acetylphenyl)formamide is a chemical compound with the molecular formula C9H9NO2 and a molecular weight of 163.17 g/mol . It is a white to off-white crystalline powder that is soluble in organic solvents but insoluble in water. This compound is used primarily in research and industrial applications.

Preparation Methods

The synthesis of N-(3-acetylphenyl)formamide can be achieved through various methods. One efficient method involves the reaction of aromatic amines with ethyl orthoformate in the presence of a solid acid catalyst such as sulfonated rice husk ash . This method is advantageous due to its mild reaction conditions and high yields. Another method involves the N-formylation of aromatic amines using formic acid under solvent-free conditions . Industrial production methods often utilize similar catalytic processes to ensure high efficiency and yield.

Chemical Reactions Analysis

N-(3-acetylphenyl)formamide undergoes several types of chemical reactions, including:

Substitution Reactions: The compound can undergo substitution reactions where the acetyl group or the formamide group is replaced by other functional groups. These reactions typically require specific reagents and conditions depending on the desired product.

Oxidation and Reduction: this compound can be oxidized or reduced to form different derivatives. These reactions often involve the use of oxidizing or reducing agents under controlled conditions.

Scientific Research Applications

N-(3-acetylphenyl)formamide has a wide range of applications in scientific research:

Biology: The compound is used in biochemical research, particularly in the study of proteomics.

Industry: this compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which N-(3-acetylphenyl)formamide exerts its effects involves its ability to undergo N-formylation reactions. This process is catalyzed by various catalysts, including metal/metal oxide-based catalysts and heterogeneous nanocatalysts . The compound interacts with molecular targets through the formation of formyl amides, which are valuable intermediates in pharmacological syntheses and organic transformations .

Comparison with Similar Compounds

N-(3-acetylphenyl)formamide can be compared with other similar compounds such as:

- N-(3-acetylphenyl)formimidic acid

- N-(3-acetylphenyl)formohydrazide

These compounds share similar structural features but differ in their functional groups and reactivity. This compound is unique due to its specific formamide group, which imparts distinct chemical properties and reactivity compared to its analogs.

Biological Activity

N-(3-acetylphenyl)formamide is an organic compound that has garnered attention for its potential biological activities, particularly in the realms of anticancer research and as a structural motif in drug design. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound is characterized by its amide functional group attached to a phenyl ring that bears an acetyl substituent at the meta position. The molecular formula is CHNO, and it has a molar mass of approximately 149.17 g/mol. The presence of both the acetyl and formamide groups suggests potential reactivity and interaction with biological targets.

Anticancer Activity

Recent studies have investigated the anticancer properties of various amide derivatives, including this compound. In vitro assays have demonstrated that compounds bearing similar structural features can exhibit significant anti-proliferative effects against a variety of cancer cell lines.

Case Study: In Vitro Anti-Proliferative Activity

A study evaluating the anti-proliferative activity of related compounds against the NCI-60 cell line panel revealed promising results. While specific data for this compound were not detailed, related compounds showed considerable inhibition rates against several cancer types:

| Cancer Type | % Inhibition (Lowest Growth Promotion) |

|---|---|

| Leukemia (RPMI-8226) | 92.72% |

| Non-Small Cell Lung | 94.57% |

| Colon Cancer (HCT-15) | 98.05% |

| CNS Cancer (SNB-75) | 80.85% |

| Melanoma | 95.29% |

| Ovarian Cancer | 96.33% |

| Renal Cancer | 81.27% |

| Breast Cancer | 89.47% |

These results indicate that compounds with similar structures to this compound may possess significant anti-cancer properties, warranting further investigation into their mechanisms of action and therapeutic potential .

Mechanistic Insights

Research into the biological mechanisms underlying the activity of amide derivatives has highlighted several pathways:

- Proteasome Inhibition : Certain derivatives have been shown to inhibit proteasome activity, which is crucial for regulating cellular processes such as apoptosis and cell cycle progression. This inhibition can lead to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins, promoting cancer cell death .

- Antioxidant Activity : Some studies have reported that related compounds exhibit strong antioxidant properties, which can contribute to their protective effects against oxidative stress in cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can also be understood through structure-activity relationship studies:

- Substituent Effects : Variations in substituents on the phenyl ring significantly influence biological activity. For instance, modifications at specific positions can enhance potency against cancer cell lines or improve selectivity towards certain biological targets .

- Steric Factors : The spatial arrangement of functional groups plays a critical role in determining how well these compounds interact with biological macromolecules, including enzymes and receptors involved in cancer progression .

Properties

IUPAC Name |

N-(3-acetylphenyl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-7(12)8-3-2-4-9(5-8)10-6-11/h2-6H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOUIHWHNWKWHPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80399520 | |

| Record name | N-(3-acetylphenyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72801-78-6 | |

| Record name | N-(3-acetylphenyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-ACETYLFORMANILIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.